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Compound of Interest

Compound Name: LY 233536

Cat. No.: B1675628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
LY233536 is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-

isoxazolepropionic acid (AMPA) and kainate receptors. Its ability to inhibit excitatory

neurotransmission has positioned it as a valuable research tool for investigating the roles of

these receptors in various physiological and pathological processes. This document provides a

comprehensive overview of the chemical properties, pharmacological profile, and key

experimental methodologies associated with LY233536. Detailed signaling pathways and

experimental workflows are presented to facilitate further research and drug development

efforts.

Core Chemical Properties
LY233536, with the CAS number 136845-59-5, is a quinoxalinedione derivative. Its

fundamental chemical and physical properties are summarized in the table below.
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Property Value Source

IUPAC Name

(3R,4aS,6R,8aS)-6-(2H-

tetrazol-5-

ylmethyl)-1,2,3,4,4a,5,6,7,8,8a

-decahydroisoquinoline-3-

carboxylic acid

[1]

CAS Number 136845-59-5 [1]

Molecular Formula C₁₂H₁₉N₅O₂ [1]

Molecular Weight 265.31 g/mol [1]

Solubility Soluble in DMSO MedKoo Biosciences

Physical Appearance Solid powder MedKoo Biosciences

Storage

Short term (days to weeks) at

0 - 4 °C; Long term (months to

years) at -20 °C in a dry, dark

environment.

MedKoo Biosciences

Pharmacological Profile: A Selective AMPA/Kainate
Receptor Antagonist
LY233536 functions as a competitive antagonist at the glutamate binding site of AMPA and

kainate receptors, two types of ionotropic glutamate receptors that mediate the majority of fast

excitatory neurotransmission in the central nervous system (CNS). While some initial

classifications may have broadly categorized it, detailed pharmacological studies are necessary

to precisely determine its selectivity profile against NMDA receptors.

Quantitative Binding Affinity
Quantitative data on the binding affinity of LY233536 for different glutamate receptor subtypes

is crucial for understanding its selectivity. The half-maximal inhibitory concentration (IC50) and

the inhibitor constant (Ki) are key parameters used to quantify the potency of an antagonist.
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A comprehensive literature search did not yield specific Ki or IC50 values for LY233536 against

AMPA, kainate, and NMDA receptors in publicly accessible documents. Researchers are

encouraged to consult specialized databases or conduct empirical studies to determine these

values.

Signaling Pathways
By blocking AMPA and kainate receptors, LY233536 inhibits the influx of cations (primarily Na⁺

and Ca²⁺) into the postsynaptic neuron, thereby reducing neuronal depolarization and

subsequent downstream signaling cascades.

AMPA Receptor Signaling Pathway
Activation of AMPA receptors by glutamate leads to rapid depolarization of the postsynaptic

membrane. This initial depolarization is critical for relieving the magnesium block of NMDA

receptors, a key step in synaptic plasticity.
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AMPA Receptor Signaling and Inhibition by LY233536.

Kainate Receptor Signaling Pathway
Kainate receptors have both ionotropic and metabotropic functions. Ionotropically, they

contribute to postsynaptic depolarization. Metabotropically, they can modulate neurotransmitter

release through G-protein coupled signaling pathways.
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Kainate Receptor Signaling and Inhibition by LY233536.

Key Experimental Protocols
The following sections outline detailed methodologies for key experiments used to characterize

the activity of AMPA/kainate receptor antagonists like LY233536.

In Vitro: Electrophysiological Characterization (Whole-
Cell Patch Clamp)
This technique is used to measure the ion flow through receptor channels in response to

agonist application and the blocking effect of antagonists.

Objective: To determine the effect of LY233536 on AMPA and kainate receptor-mediated

currents in cultured hippocampal neurons.

Methodology:

Cell Culture: Primary hippocampal neurons are cultured on glass coverslips.

Recording Setup: Recordings are performed using a patch-clamp amplifier and data

acquisition system. The extracellular solution (artificial cerebrospinal fluid - aCSF) contains

(in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to

7.4 with NaOH. The intracellular solution contains (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES,

0.1 EGTA, and 2 ATP-Mg, pH adjusted to 7.2 with CsOH.

Recording Procedure:
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A glass micropipette with a resistance of 3-5 MΩ is used to form a giga-ohm seal with the

neuron's membrane.

The membrane patch is then ruptured to achieve the whole-cell configuration.

The cell is voltage-clamped at -60 mV.

Agonists (AMPA or kainate) are applied using a rapid perfusion system to evoke an inward

current.

After a stable baseline response is established, LY233536 is co-applied with the agonist at

varying concentrations.

The reduction in the peak current amplitude in the presence of LY233536 is measured to

determine its inhibitory effect and calculate the IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(CAS 136845-59-5)]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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